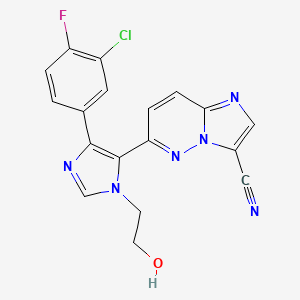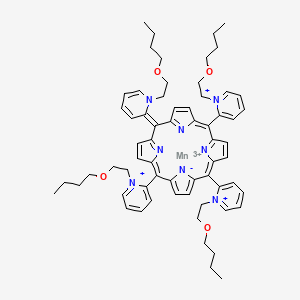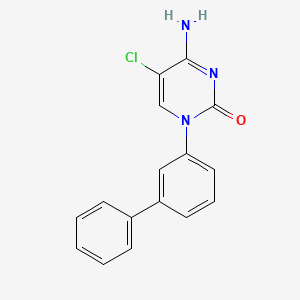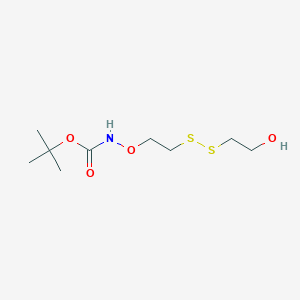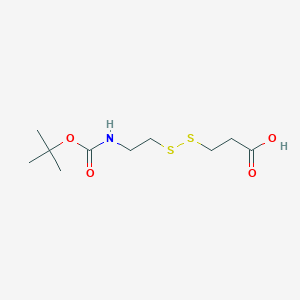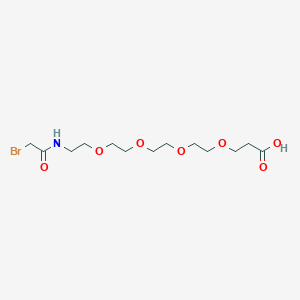
ブロモアセチルアミド-PEG4-酸
説明
Synthesis Analysis
Bromoacetamido-PEG4-Acid is used in the synthesis of PROTACs . It is also a cleavable 4 unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG4-Acid is C13H24BrNO7 . It contains a bromide group and a terminal carboxylic acid .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG4-Acid is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Bromoacetamido-PEG4-Acid is 386.2 g/mol . It is soluble in water and DCM .科学的研究の応用
PEGリンカー
ブロモアセチルアミド-PEG4-酸は、臭化物基と末端カルボン酸を含むPEGリンカーです {svg_1}. 親水性PEGスペーサーは、水性媒体における溶解性を向上させます {svg_2}. これにより、溶解性の向上が有益なさまざまな研究用途に役立ちます。
求核置換反応
ブロモアセチルアミド-PEG4-酸中の臭化物(Br)は、求核置換反応において非常に優れた脱離基です {svg_3}. つまり、求核剤が分子上の臭化物基を置換する反応で使用できます。
安定なアミド結合の形成
ブロモアセチルアミド-PEG4-酸中の末端カルボン酸は、活性化剤(例:EDCまたはHATU {svg_4})の存在下で、第一級アミン基と反応して安定なアミド結合を形成できます。この特性は、ペプチド合成や有機化学の他の分野で役立ちます。
ドラッグデリバリー
ブロモアセチルアミド-PEG4-酸は、ドラッグデリバリーシステムで使用できます {svg_5}. 親水性PEGスペーサーは、水性媒体における薬物の溶解性を向上させ、そのバイオアベイラビリティを向上させることができます。
生体高分子コンジュゲーション
ブロモアセチルアミド-PEG4-酸は、生体高分子をコンジュゲートするために使用できます {svg_6}. 臭化物基は、生体高分子に存在する求核剤によって置換することができ、PEGリンカーの付着を可能にします。
研究試薬
ブロモアセチルアミド-PEG4-酸は、多くの場合、研究試薬として使用されます {svg_7}. そのユニークな特性は、さまざまな科学的調査において貴重なツールとなっています。
作用機序
Target of Action
Bromoacetamido-PEG4-Acid is primarily used in the synthesis of two types of molecules: PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.
Mode of Action
The compound acts as a linker in the synthesis of PROTACs and ADCs . In the case of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . For ADCs, it links an antibody to an ADC cytotoxin .
Biochemical Pathways
The biochemical pathways affected by Bromoacetamido-PEG4-Acid are those involved in the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . In the case of ADCs, the compound enables the delivery of cytotoxins to specific cells .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG4-Acid are largely determined by its role as a linker in PROTACs and ADCs. Its hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compounds it helps to form.
Result of Action
The result of the action of Bromoacetamido-PEG4-Acid is the formation of PROTACs and ADCs that can selectively target and degrade specific proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of Bromoacetamido-PEG4-Acid can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can facilitate the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Safety and Hazards
Bromoacetamido-PEG4-Acid is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes . If inhaled, it is advised to move the victim into fresh air . If ingested, it is advised to wash out mouth with copious amounts of water for at least 15 minutes .
特性
IUPAC Name |
3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYGPXSVUULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144605 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807518-67-7 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)
